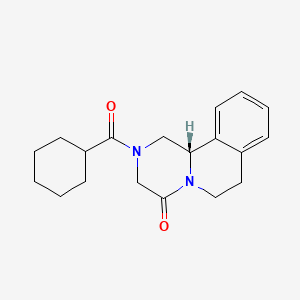

(S)-Praziquantel

Description

Structure

3D Structure

Properties

IUPAC Name |

(11bS)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVJFNAIGNNGKK-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57452-97-8 | |

| Record name | Praziquantel, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRAZIQUANTEL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88027IXB7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Praziquantel's Mechanism of Action on Schistosomes: A Technical Guide

Executive Summary

Praziquantel (PZQ) is the cornerstone of global schistosomiasis control programs, administered as a racemate of (R)- and (S)-enantiomers. The anthelmintic activity is primarily attributed to the (R)-enantiomer, which acts as the eutomer, while (S)-Praziquantel is the significantly less active distomer.[1][2] This guide provides an in-depth technical examination of the mechanism of action of this compound, contextualized by the extensive research performed on the more potent (R)-enantiomer. The core mechanism for both enantiomers involves the disruption of calcium homeostasis in the parasite.[3][4] Recent compelling evidence has identified a schistosome-specific Transient Receptor Potential Melastatin (TRPM) ion channel, termed TRPM_PZQ, as the principal molecular target.[5][6] this compound activates this channel with significantly lower potency than its (R)-counterpart, leading to a non-selective cation influx, including Ca²⁺.[1][2] This ionic disruption triggers rapid membrane depolarization, spastic muscle paralysis, and severe damage to the parasite's protective outer layer, the tegument.[7][8] This document synthesizes the current understanding of these molecular and physiological events, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the involved pathways and workflows for researchers, scientists, and drug development professionals.

Introduction: Praziquantel and its Stereospecificity

Schistosomiasis, a debilitating parasitic disease caused by trematode flatworms of the genus Schistosoma, affects over 200 million people worldwide.[1][5] For over four decades, chemotherapy has relied almost exclusively on Praziquantel (PZQ).[2] Clinically, PZQ is administered as a racemic mixture, a 1:1 ratio of its two stereoisomers: (R)-(-)-Praziquantel and (S)-(+)-Praziquantel.[1][2]

It is now firmly established that the biological activity of PZQ is stereoselective. The (R)-enantiomer is the primary active agent responsible for the potent antischistosomal effects, while the (S)-enantiomer is considered the less active distomer.[1][2][9] This difference in potency is not absolute; (S)-PZQ elicits the same qualitative effects but requires significantly higher concentrations.[1][2] Understanding the mechanism of the less active (S)-enantiomer is crucial for comprehending the structure-activity relationship at the molecular target and for the development of new, potentially non-racemic anthelmintics.

The Core Mechanism: Disruption of Calcium Homeostasis

The foundational observation of PZQ's effect on schistosomes is its profound and rapid disruption of the parasite's calcium homeostasis.[4][10] Exposure to PZQ leads to a massive and sustained influx of extracellular Ca²⁺ into the worm.[7][10] This effect is central to all major downstream phenotypic consequences, including muscle contraction and tegumental damage, and is dependent on the presence of external Ca²⁺.[11][12][13] While early hypotheses pointed towards voltage-gated Ca²⁺ channels (VGCCs) as the primary target, particularly their unique β-subunits, the current consensus has shifted towards a different class of ion channels.[14][15][16][17]

Primary Molecular Target: The TRPM_PZQ Ion Channel

Recent breakthroughs have identified a specific member of the Transient Receptor Potential (TRP) channel family as the direct molecular target of PZQ in schistosomes.[1][5][18] This channel, named TRPM_PZQ, is a Ca²⁺-permeable, non-selective cation channel.[6]

Activation of TRPM_PZQ by PZQ is the initiating event in its mechanism of action. Electrophysiological studies have confirmed that PZQ gates this channel, leading to a sustained inward cation current.[2][6] This finding provides a direct molecular explanation for the long-observed Ca²⁺ influx and subsequent physiological chaos within the parasite. The stereospecificity of PZQ's action is reflected in its interaction with this channel; (R)-PZQ is a potent activator with nanomolar affinity, whereas (S)-PZQ activates the channel at micromolar concentrations, accounting for its lower efficacy.[1][2]

Figure 1. Core signaling pathway of Praziquantel enantiomers in schistosomes.

Downstream Physiological Consequences

The activation of TRPM_PZQ and the resulting ionic imbalance trigger a cascade of catastrophic events for the schistosome.

Electrophysiological Changes

Invasive electrophysiology on schistosome neuronal tissue has demonstrated that PZQ rapidly triggers a sustained, non-selective cation current. This current leads to a rapid and maintained depolarization of the muscle cell membrane, shifting the resting potential from approximately -30 mV to +15 mV.[7] This loss of membrane potential is a primary driver of the subsequent effects.

Spastic Musculature Paralysis

The massive influx of Ca²⁺ through TRPM_PZQ channels, coupled with membrane depolarization, causes an immediate, sustained, and spastic contraction of the worm's musculature.[7][8] This tetanic paralysis results in the worms losing their grip on the host's blood vessel walls, leading to their passive dislodgement and subsequent transport to the liver, where they are cleared by the host immune system.[7][19]

Tegumental Disruption

Simultaneously, the Ca²⁺ overload induces severe damage to the schistosome tegument, the syncytial outer layer that is critical for nutrient absorption and immune evasion.[8][19] Within minutes of exposure, the tegument undergoes dramatic changes, including swelling, the formation of vacuoles ("blebbing"), fusion of surface ridges, and peeling.[9][20][21] This damage exposes parasite antigens to the host immune system, further contributing to the worm's destruction.[7] The severity of tegumental damage is dose-dependent.[20]

Quantitative Data on Praziquantel's Action

The differential effects of the PZQ enantiomers and the concentrations required to elicit physiological responses have been quantified in several studies.

Table 1: Comparative Efficacy of (R)- and this compound on Schistosome Motility

| Enantiomer | Parameter | Value | Source(s) |

|---|---|---|---|

| (R)-Praziquantel | EC₅₀ (Contraction) | 68 ± 7 nM | [1][2] |

| This compound | EC₅₀ (Contraction) | 1.1 ± 0.4 µM | [1][2] |

| Racemic PZQ | EC₅₀ (Contraction) | 200 nM | [22][23] |

EC₅₀ (Half-maximal effective concentration) values demonstrate the ~16-fold higher potency of the (R)-enantiomer compared to the (S)-enantiomer for inducing muscle contraction.

Table 2: Minimal Effective Concentrations (MEC) for Phenotypic Effects of Racemic PZQ

| Effect | Developmental Stage | MEC (in vitro) | Source(s) |

|---|---|---|---|

| Increased Motor Activity & Contraction | All stages (Day 0-42) | 0.005 - 0.01 µg/mL | [24] |

| Tegumental Vesiculation | Most stages | < 0.1 µg/mL | [7][24] |

| Tegumental Vesiculation | Day-3 Lung Forms (more resistant) | 1.0 µg/mL | [24] |

These data highlight that muscular effects are triggered at lower concentrations than severe tegumental damage, and that susceptibility can vary by developmental stage.

Key Experimental Methodologies

The elucidation of PZQ's mechanism of action has relied on a combination of classical parasitology techniques and modern molecular and electrophysiological approaches.

Figure 2. Experimental workflow for validating a candidate PZQ target channel.

Whole-Cell Electrophysiology on Heterologous Systems

-

Objective: To directly measure ion channel activity in response to PZQ in a controlled environment.

-

Protocol:

-

The gene encoding the candidate target (Sm.TRPM_PZQ) is cloned from S. mansoni cDNA.

-

The cDNA is transfected into a mammalian cell line that does not endogenously express the channel (e.g., HEK293 cells).[2]

-

Transfected cells are identified, often via a co-expressed fluorescent marker like GFP.

-

The whole-cell patch-clamp technique is used to measure ionic currents across the cell membrane.

-

A baseline current is established. This compound is then applied to the cell via perfusion.

-

An evoked inward current upon application of (S)-PZQ confirms that it directly activates the expressed channel.[2] This allows for detailed biophysical characterization of the channel's properties (e.g., ion selectivity, voltage-insensitivity).[6]

-

Ex Vivo Schistosome Motility Assay

-

Objective: To quantify the effect of PZQ enantiomers on the contractility of live, adult worms.

-

Protocol:

-

Adult schistosomes are harvested from an infected mammalian host (e.g., mouse) by portal perfusion.[2]

-

Worms are washed and maintained in a suitable culture medium (e.g., RPMI 1640) at 37°C.[2]

-

Individual worms are placed in wells of a culture plate and their baseline motility is observed or recorded.

-

Serial dilutions of this compound and (R)-Praziquantel are added to the wells.

-

The effect on worm movement is scored over time (e.g., from normal movement to complete spastic paralysis).

-

The concentration-response data are plotted to calculate EC₅₀ values for each enantiomer.[2]

-

Scanning Electron Microscopy (SEM) for Tegumental Analysis

-

Objective: To visualize the high-resolution structural damage to the parasite tegument caused by PZQ.

-

Protocol:

-

Mice infected with S. mansoni are treated with a single oral dose of this compound or a control vehicle.[9][20]

-

At specific time points post-treatment (e.g., 4 and 24 hours), mice are euthanized, and schistosomes are recovered by perfusion.[9]

-

The recovered worms are immediately fixed in a glutaraldehyde solution.

-

Specimens are then dehydrated through a graded series of ethanol, critical-point dried, and sputter-coated with gold.

-

The surface of the worms is then examined and imaged using a scanning electron microscope. This reveals detailed changes such as vacuolization, spine loss, and collapse of tubercles.[9][20]

-

Figure 3. Logical relationship of the primary physiological effects of PZQ.

Conclusion and Future Directions

The mechanism of action for this compound on schistosomes is intrinsically linked to that of its more potent (R)-enantiomer. Both isomers target the schistosome TRPM_PZQ ion channel, but with markedly different affinities. The binding of (S)-PZQ at micromolar concentrations initiates a cascade of Ca²⁺-dependent events—depolarization, spastic paralysis, and tegumental destruction—that are qualitatively identical to the effects of (R)-PZQ but quantitatively less potent.

This detailed understanding unmasks PZQ as a high-affinity TRP channel ligand and solidifies TRPM_PZQ as a key druggable target for novel anthelmintics.[2][18] Future research should focus on:

-

Structural Biology: Determining the co-crystal structure of TRPM_PZQ with both (R)- and this compound to precisely define the binding site and the molecular basis for stereoselectivity.

-

Drug Discovery: Leveraging the TRPM_PZQ target for high-throughput screening of new chemical entities that may offer improved efficacy, a better resistance profile, or activity against juvenile worm stages, which are less susceptible to PZQ.[24]

-

Resistance Monitoring: Using knowledge of the target to develop molecular tools for monitoring the emergence of PZQ resistance in the field, a significant concern for global MDA programs.[25]

By building on the foundational knowledge of PZQ's mechanism, the scientific community can better address the challenge of schistosomiasis and develop the next generation of anthelmintic therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Praziquantel - Wikipedia [en.wikipedia.org]

- 4. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 5. biorxiv.org [biorxiv.org]

- 6. Electrophysiological characterization of a schistosome transient receptor potential channel activated by praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological and immunological effects of praziquantel against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Tegumental changes in adult Schistosoma mansoni harboured in mice treated with praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Schistosoma mansoni: lack of correlation between praziquantel-induced intra-worm calcium influx and parasite death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of praziquantel on Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Praziquantel activates a native cation current in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Voltage-gated calcium channel subunits from platyhelminths: Potential role in praziquantel action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Biological Activity of Praziquantel Requiring Voltage-Operated Ca2+ Channel β Subunits: Subversion of Flatworm Regenerative Polarity | PLOS Neglected Tropical Diseases [journals.plos.org]

- 16. Schistosome calcium channel beta subunits. Unusual modulatory effects and potential role in the action of the antischistosomal drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium channels of schistosomes: unresolved questions and unexpected answers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A summary of the efficacy of praziquantel against schistosomes in animal experiments and notes on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Schistosoma mansoni: dose-related tegumental surface changes after in vivo treatment with praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Schistosoma mansoni: structural damage and tegumental repair after in vivo treatment with praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Praziquantel: physiological evidence for its site(s) of action in magnesium-paralysed Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Praziquantel: physiological evidence for its site(s) of action in magnesium-paralysed Schistosoma mansoni | Parasitology | Cambridge Core [cambridge.org]

- 24. Effects of praziquantel on different developmental stages of Schistosoma mansoni in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro praziquantel test capable of detecting reduced in vivo efficacy in Schistosoma mansoni human infections - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Praziquantel: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis history of Praziquantel (PZQ), with a particular focus on the stereochemistry and the development of methods to isolate the biologically active (R)-enantiomer. Praziquantel, a pyrazinoisoquinoline derivative, remains the cornerstone for the treatment of schistosomiasis and other trematode and cestode infections. Initially developed and marketed as a racemate, it was later discovered that the anthelmintic activity resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer contributes to the drug's bitter taste and potential side effects. This realization spurred extensive research into methods for obtaining enantiopure (R)-Praziquantel, leading to the development of both classical resolution techniques and more advanced asymmetric synthesis strategies. This document details the key synthetic routes, provides experimental protocols for pivotal reactions, and presents quantitative data to allow for a comparative analysis of the different methodologies.

Discovery and Historical Context

Praziquantel was developed in the mid-1970s through a collaborative effort between the research laboratories of Bayer AG and E. Merck in Germany.[1][2][3] The invention of Praziquantel represented a major breakthrough in the chemotherapy of parasitic diseases, offering a broad-spectrum, highly effective, and well-tolerated treatment.[4][5] It was first marketed in 1980 under the trade name Cesol.[4][6][7] The initial synthesis produced a racemic mixture of (R)- and (S)-praziquantel.[6][8][9] Subsequent preclinical and preliminary clinical studies revealed that the potent anthelmintic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is largely inactive and may be responsible for some of the drug's adverse effects, including its characteristic bitter taste.[6][7][10] This discovery has led to a concerted effort to develop economically viable methods for the production of enantiomerically pure (R)-Praziquantel, a goal strongly supported by the World Health Organization.[6][8][9]

Racemic Synthesis of Praziquantel

The initial industrial synthesis of racemic Praziquantel relied on multi-step processes starting from readily available materials. Two notable early routes are the Merck synthesis involving a Reissert reaction and a pathway utilizing the Bischler-Napieralski reaction.

Merck Synthesis via Reissert Reaction

One of the earliest and most widely used industrial methods for synthesizing Praziquantel was developed by Merck.[11] This pathway commences with a Reissert reaction on the isoquinoline core.[11]

Experimental Protocol: Merck's Racemic Praziquantel Synthesis (Adapted from[11][12])

-

Step 1: Reissert Compound Formation. Isoquinoline is reacted with cyclohexanecarbonyl chloride and potassium cyanide to form the Reissert compound, a dihydroisoquinoline derivative.[12]

-

Step 2: Catalytic Hydrogenation. The Reissert compound is subjected to high-pressure catalytic hydrogenation (e.g., using a Raney nickel catalyst) to reduce the isoquinoline ring and the nitrile group, yielding 1-(N-cyclohexylcarbonylaminomethyl)-1,2,3,4-tetrahydroisoquinoline.[11][12]

-

Step 3: Acylation. The resulting amine is acylated with chloroacetyl chloride.[12]

-

Step 4: Cyclization. The final ring closure to form the pyrazinone ring is achieved by heating the chloroacetylated intermediate, often in the presence of a base like diethylamine, to induce intramolecular alkylation and yield racemic Praziquantel.[12]

A major limitation of this route is the use of toxic potassium cyanide and the requirement for high-pressure hydrogenation.[11]

Synthesis via Bischler-Napieralski Reaction

An alternative approach to key intermediates for Praziquantel synthesis involves the Bischler-Napieralski reaction, which is a method for cyclizing β-arylethylamides to form 3,4-dihydroisoquinolines.[13][14]

Experimental Protocol: Bischler-Napieralski Route to Dihydroisoquinoline Intermediate (General Procedure)

-

Step 1: Amide Formation. Phenethylamine is acylated with an appropriate acyl chloride to form the corresponding β-phenylethylamide.

-

Step 2: Cyclization. The amide is treated with a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) and heated to effect an intramolecular electrophilic aromatic substitution, yielding the 3,4-dihydroisoquinoline intermediate.[13][14] This intermediate can then be further elaborated to construct the pyrazinone ring of the Praziquantel scaffold.

Resolution of Racemic Praziquantel

Given the desire for the enantiopure (R)-enantiomer, classical resolution of racemic intermediates has been a widely explored and practical approach. This method typically involves the diastereomeric salt formation of a chiral amine intermediate with a chiral acid resolving agent.

Classical Resolution using Tartaric Acid Derivatives

A common strategy involves the hydrolysis of racemic Praziquantel to the corresponding amine, followed by resolution with a chiral tartaric acid derivative.[8][9][15]

Experimental Protocol: Resolution of rac-Praziquanamine with (-)-Dibenzoyl-L-tartaric Acid (Adapted from[8][15])

-

Step 1: Hydrolysis of Racemic Praziquantel. Racemic Praziquantel is hydrolyzed, for example, by refluxing with 2 N HCl, to yield racemic praziquanamine.[1]

-

Step 2: Diastereomeric Salt Formation. rac-Praziquanamine (10.0 g, 49.5 mmol) and (–)-dibenzoyl-L-tartaric acid (DBTA) (e.g., as a di-isopropanol solvate, 23.7 g, 49.5 mmol) are dissolved in a mixture of isopropanol (450 mL) and water (90 mL) by heating.[15] The solution is then allowed to cool to room temperature.

-

Step 3: Crystallization and Isolation. After approximately 2 hours, the crystalline salt of the (R)-praziquanamine with DBTA precipitates and is isolated by filtration. This yields the salt in approximately 44% yield with an initial enantiomeric excess (ee) of around 80%.[15]

-

Step 4: Recrystallization. A single recrystallization from a mixture of isopropanol and water can enhance the enantiomeric purity to >97% ee.[15]

-

Step 5: Liberation of the Free Amine. The resolved diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the enantiopure (R)-praziquanamine.

-

Step 6: Conversion to (R)-Praziquantel. The enantiopure amine is then converted to (R)-Praziquantel through acylation with chloroacetyl chloride followed by cyclization, or by direct acylation with cyclohexanecarbonyl chloride under appropriate conditions.

Enantioselective Synthesis of (R)-Praziquantel

To circumvent the inherent 50% yield limitation of classical resolution, various asymmetric synthesis strategies have been developed. Among the most successful is the Noyori asymmetric transfer hydrogenation of a prochiral imine intermediate.[16][17]

Noyori Asymmetric Transfer Hydrogenation

This elegant method utilizes a chiral ruthenium catalyst to achieve a highly enantioselective reduction of a 3,4-dihydroisoquinoline intermediate, setting the crucial stereocenter of what will become the (R)-Praziquantel molecule.[16][17]

Experimental Protocol: Asymmetric Synthesis of (R)-Praziquantel via Noyori Hydrogenation (Adapted from[16][17])

-

Step 1: Synthesis of the Prochiral Imine. A suitable precursor, such as a 3,4-dihydroisoquinoline, is prepared. This is often achieved via a Bischler-Napieralski cyclization of the corresponding amide.[16]

-

Step 2: Asymmetric Transfer Hydrogenation. The prochiral imine is reduced using a chiral ruthenium catalyst (e.g., a Ru(II)-BINAP complex or a similar Noyori-type catalyst) and a hydrogen source, such as a mixture of formic acid and triethylamine.[16][17][18] This reaction proceeds with high enantioselectivity.

-

Step 3: Crystallization and Enantiomeric Enrichment. The resulting (R)-amine is often obtained with a moderate to good initial enantiomeric excess (e.g., 62% ee).[16] A single crystallization can significantly enhance the enantiomeric purity to >98% ee.[16]

-

Step 4: Elaboration to (R)-Praziquantel. The enantiomerically enriched amine is then converted to (R)-Praziquantel in a few subsequent steps, typically involving protection/deprotection and acylation/cyclization sequences, with an overall good chemical yield for these final transformations.[17]

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthetic approaches to (R)-Praziquantel, allowing for a comparison of their efficiencies.

Table 1: Classical Resolution of Praziquanamine

| Resolving Agent | Initial Yield of Salt | Initial Enantiomeric Excess (ee) | Yield after Recrystallization | ee after Recrystallization | Reference |

| (-)-Dibenzoyl-L-tartaric acid | 44% | 80% | 33% | 97% | [15] |

Note: The maximum theoretical yield for a classical resolution is 50%.

Table 2: Enantioselective Synthesis via Noyori Asymmetric Hydrogenation

| Catalyst System | Substrate | Hydrogen Source | Initial Enantiomeric Excess (ee) | ee after Crystallization | Reference |

| Chiral Ru complex | Prochiral imine | Formic acid/Triethylamine | 62% | 98% | [16] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Caption: Merck's racemic synthesis of Praziquantel via the Reissert reaction.

Caption: Classical resolution of racemic Praziquantel to obtain the (R)-enantiomer.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US20140370555A1 - Method for preparing (r)-praziquantel - Google Patents [patents.google.com]

- 5. CN103044422A - Preparation method of praziquantel - Google Patents [patents.google.com]

- 6. US20170121330A1 - Process and intermediates for the synthesis of (r)-praziquantel - Google Patents [patents.google.com]

- 7. US9802934B2 - Process for the synthesis of (R)-praziquantel - Google Patents [patents.google.com]

- 8. Resolution of Praziquantel | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Praziquantel synthesis - chemicalbook [chemicalbook.com]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

- 14. en.wikipedia.org [en.wikipedia.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

(S)-Praziquantel Enantiomer: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praziquantel (PZO) is the cornerstone of treatment for schistosomiasis, a debilitating parasitic disease affecting millions worldwide. Administered as a racemic mixture of two enantiomers, (R)-PZQ and (S)-PZQ, it is now firmly established that the therapeutic efficacy resides almost exclusively in the (R)-enantiomer. This technical guide provides a comprehensive overview of the biological activity of the (S)-Praziquantel enantiomer, synthesizing key data on its significantly lower schistosomicidal efficacy, distinct mechanism of action at the molecular level, and differential effects on host cells. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in anthelmintic drug development, offering structured data, in-depth experimental protocols, and visual representations of the underlying biological processes to facilitate further investigation and innovation in the field.

Introduction

Schistosomiasis, caused by blood flukes of the genus Schistosoma, remains a major global health problem. For decades, control of this neglected tropical disease has relied on a single drug, Praziquantel (PZQ). PZQ is a chiral molecule and is commercially available as a racemic mixture of its (R)- and (S)-enantiomers.[1] Early research and subsequent extensive studies have unequivocally demonstrated that the potent schistosomicidal activity of the racemic mixture is attributable to the (R)-enantiomer.[1][2] The (S)-enantiomer, in contrast, exhibits markedly weaker or negligible activity against the parasite.[1][2]

Understanding the distinct biological profile of the (S)-PZQ enantiomer is crucial for several reasons. Firstly, it provides a rationale for the development of enantiomerically pure (R)-PZQ as a potentially more effective and safer therapeutic agent, as the (S)-isomer may contribute to the side-effect profile of the racemic mixture.[3][4] Secondly, studying the differential interactions of the two enantiomers with their biological targets offers valuable insights into the molecular mechanisms of anthelmintic drug action and can inform the design of novel therapeutic agents. This guide will provide an in-depth analysis of the biological activity of this compound, focusing on its comparative efficacy, mechanism of action, and relevant experimental methodologies.

Quantitative Analysis of Biological Activity

The differential activity of the Praziquantel enantiomers has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings, highlighting the significantly lower efficacy of the (S)-enantiomer compared to the (R)-enantiomer against Schistosoma species.

Table 1: In Vitro Activity of Praziquantel Enantiomers against Schistosoma mansoni

| Compound | Life Stage | Incubation Time (h) | IC50 (µg/mL) | Reference |

| (R)-PZQ | Adult | 4 | 0.04 | [1] |

| (S)-PZQ | Adult | 4 | >100 | [1] |

| (R)-PZQ | Adult | 72 | 0.02 | [1] |

| (S)-PZQ | Adult | 72 | 5.85 | [1] |

| Racemic PZQ | Adult | 72 | 0.04 | [1] |

| (R)-PZQ | NTS | 72 | 0.03 | [1] |

| (S)-PZQ | NTS | 72 | 40.0 | [1] |

*NTS: Newly Transformed Schistosomula

Table 2: In Vivo Efficacy of Praziquantel Enantiomers against Schistosoma mansoni in Mice

| Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |

| (R)-PZQ | 100 | 52 | [1] |

| (R)-PZQ | 200 | >98 | [1] |

| (R)-PZQ | 400 | 100 | [1] |

| (S)-PZQ | 400 | 0 | [1] |

| (S)-PZQ | 800 | 19.6 | [1] |

| Racemic PZQ | 400 | 94.1 | [1] |

Table 3: In Vitro Activity of Praziquantel Enantiomers against Schistosoma haematobium

| Compound | Incubation Time (h) | IC50 (µg/mL) | Reference |

| (R)-PZQ | 4 | 0.007 | [2][5] |

| (S)-PZQ | 4 | 3.51 | [2][5] |

| (R)-PZQ | 72 | 0.01 | [2][5] |

| (S)-PZQ | 72 | 3.40 | [2][5] |

| Racemic PZQ | 72 | 0.03 | [2][5] |

Table 4: In Vivo Efficacy of Praziquantel Enantiomers against Schistosoma haematobium in Hamsters

| Compound | Dose (mg/kg) | Worm Burden Reduction (%) | ED50 (mg/kg) | Reference |

| (R)-PZQ | 31.0 | 73.3 | 24.7 | [2][5] |

| (R)-PZQ | 62.5 | 75.6 | [2][5] | |

| (R)-PZQ | 125.0 | 98.5 | [2][5] | |

| (S)-PZQ | 125.0 | 46.7 | 127.6 | [2][5] |

| (S)-PZQ | 250.0 | 83.0 | [2][5] | |

| (S)-PZQ | 500.0 | 94.1 | [2][5] | |

| Racemic PZQ | 250.0 | 99.3 | [2][5] |

Table 5: Cytotoxicity of Praziquantel Enantiomers on Mammalian Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| (R)-PZQ | L-02 (normal liver) | >200 | [4] |

| (S)-PZQ | L-02 (normal liver) | 106 ± 2.0 | [4] |

| Racemic PZQ | L-02 (normal liver) | 80.4 ± 1.9 | [4] |

| (R)-PZQ | SH-SY5Y (neuroblastoma) | >200 | [4] |

| (S)-PZQ | SH-SY5Y (neuroblastoma) | >80 (shows toxicity) | [4] |

| (R)-PZQ | HepG2 (hepatocellular carcinoma) | >200 | [4] |

| (S)-PZQ | HepG2 (hepatocellular carcinoma) | >200 | [4] |

| (R)-PZQ | prf-plc-5 (hepatocellular carcinoma) | >200 | [4] |

| (S)-PZQ | prf-plc-5 (hepatocellular carcinoma) | >200 | [4] |

Mechanism of Action

The primary mechanism of action of Praziquantel involves the disruption of calcium homeostasis in the schistosome.[6][7][8] This effect is mediated through the stereoselective interaction with a specific ion channel in the parasite.

The Role of the Transient Receptor Potential (TRP) Channel

Recent research has identified a schistosome-specific transient receptor potential (TRP) channel, designated as Sm.TRPMPZQ, as the primary molecular target of Praziquantel.[9] The (R)-enantiomer of PZQ is a potent agonist of this channel, and its binding leads to a massive influx of extracellular Ca2+ into the parasite's cells.[9] This sudden increase in intracellular calcium concentration triggers a cascade of events, including sustained muscle contraction (spastic paralysis) and damage to the worm's outer layer, the tegument.[10][11] This damage exposes parasite antigens to the host immune system, facilitating clearance of the worms.

The (S)-enantiomer, in contrast, is a much weaker activator of the Sm.TRPMPZQ channel, which explains its significantly lower schistosomicidal activity.[9] This stereoselectivity strongly indicates a specific binding pocket on the ion channel that preferentially accommodates the (R)-enantiomer.

Signaling Pathway of this compound

While significantly less potent, this compound is thought to interact with the same molecular target as (R)-Praziquantel, the Sm.TRPMPZQ channel, but with much lower affinity. The resulting signaling cascade is therefore qualitatively similar but quantitatively attenuated.

Caption: Signaling pathway of this compound in Schistosomes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of Praziquantel enantiomers.

In Vitro Activity against Adult Schistosoma mansoni

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against adult S. mansoni worms.

Materials:

-

Adult S. mansoni worms (6-7 weeks post-infection)

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.[12]

-

This compound stock solution (e.g., 10 mg/mL in dimethyl sulfoxide - DMSO)

-

24-well culture plates

-

Inverted microscope

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Worm Recovery: Adult worms are recovered from infected mice (e.g., Swiss Webster strain) by hepatic portal vein perfusion.[13][14] The recovered worms are washed several times in pre-warmed culture medium.

-

Assay Setup: Place one to three adult worm pairs into each well of a 24-well plate containing 2 mL of culture medium.

-

Drug Application: Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Add the drug solutions to the wells. A solvent control (e.g., DMSO at the highest concentration used) and a negative control (medium only) should be included.

-

Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

-

Microscopic Evaluation: At specific time points (e.g., 24, 48, and 72 hours), evaluate the viability of the worms using an inverted microscope. A scoring system is typically used, for example: 3 = normal motor activity, 2 = reduced motor activity, 1 = minimal motor activity, 0 = no motor activity (death).

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the worm viability, is calculated using a suitable statistical software (e.g., by non-linear regression analysis of the dose-response curve).

In Vivo Efficacy in a Murine Model of Schistosomiasis

Objective: To determine the in vivo efficacy of this compound by measuring the reduction in worm burden in S. mansoni-infected mice.

Materials:

-

Female mice (e.g., Swiss Webster or BALB/c strain), 4-6 weeks old

-

S. mansoni cercariae

-

This compound

-

Vehicle for oral administration (e.g., 7% Tween 80 and 3% ethanol in water)

-

Oral gavage needles

-

Perfusion solution (e.g., citrate saline)

-

Dissection tools

Procedure:

-

Infection: Mice are infected with a defined number of S. mansoni cercariae (e.g., 100-150) via subcutaneous injection or abdominal percutaneous exposure.[15][16]

-

Drug Treatment: At 6-7 weeks post-infection, the mice are treated with a single oral dose of this compound, administered by gavage. A vehicle control group and a positive control group (e.g., treated with (R)-Praziquantel or racemic PZQ) should be included.

-

Worm Recovery: Two to three weeks after treatment, the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by portal perfusion.[13][17]

-

Worm Counting: The recovered worms are counted, and the total worm burden for each mouse is determined.

-

Data Analysis: The percentage of worm burden reduction is calculated for each treatment group relative to the vehicle control group using the following formula: Worm Burden Reduction (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100 Statistical significance is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating the biological activity of this compound and the logical relationship between the key experimental stages.

Caption: General experimental workflow for assessing this compound activity.

Conclusion

The available evidence conclusively demonstrates that the (S)-enantiomer of Praziquantel possesses significantly lower schistosomicidal activity compared to its (R)-counterpart. This disparity in efficacy is rooted in its weak interaction with the parasite's specific TRP ion channel, Sm.TRPMPZQ, leading to a diminished influx of calcium and consequently, a less pronounced physiological effect on the worm. Furthermore, studies on mammalian cell lines suggest that the (S)-enantiomer may contribute more to the cytotoxicity of the racemic mixture.

This in-depth understanding of the biological profile of this compound is paramount for the future of schistosomiasis treatment. The development of enantiomerically pure (R)-Praziquantel holds the promise of a more potent and potentially safer therapeutic option. Moreover, the detailed molecular insights gained from studying the differential effects of the Praziquantel enantiomers provide a valuable roadmap for the rational design of new anthelmintic drugs that can overcome the limitations of current therapies. Continued research in this area is essential to advance the global effort to control and eliminate schistosomiasis.

References

- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The cytotoxicity study of praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cytotoxicity study of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] The mechanism of action of praziquantel: can new drugs exploit similar mechanisms? | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Praziquantel - Wikipedia [en.wikipedia.org]

- 11. Praziquantel Affects the Regulatory Myosin Light Chain of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. afbr-bri.org [afbr-bri.org]

- 15. Pathological and immunological evaluation of different regimens of praziquantel treatment in a mouse model of Schistosoma mansoni infection | PLOS Neglected Tropical Diseases [journals.plos.org]

- 16. Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

The Distomeric Contribution: Unraveling the Role of (S)-Praziquantel in the Racemic Mixture's Anthelmintic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Praziquantel (PZQ) has been the cornerstone of treatment for schistosomiasis for decades, administered as a racemic mixture of its two enantiomers: (R)- and (S)-Praziquantel. It is widely recognized that the anthelmintic activity resides almost exclusively in the (R)-enantiomer. This technical guide provides a comprehensive analysis of the role of the (S)-enantiomer within the racemic formulation. Through a detailed examination of in vitro and in vivo studies, this document elucidates the significant disparity in biological activity between the two enantiomers, summarizes key quantitative data, details experimental protocols for assessing enantiomer-specific activity, and illustrates the underlying molecular mechanisms. The evidence presented herein confirms that this compound is largely an inactive isomer, contributing minimally to the therapeutic effect but potentially to the adverse effect profile of the racemate.

Introduction

Praziquantel is the drug of choice for treating infections caused by blood flukes of the genus Schistosoma, a major neglected tropical disease affecting millions worldwide.[1][2] The commercial formulation of PZQ is a racemic mixture, containing equal parts of the (R)- and (S)-enantiomers.[1][2] Early research identified that the pharmacological activity is not equally distributed between these two stereoisomers. This guide delves into the specific contribution of this compound to the overall activity of the racemic drug, providing a technical overview for the scientific community engaged in anthelmintic drug research and development.

Comparative Biological Activity of Praziquantel Enantiomers

The anthelmintic properties of praziquantel are predominantly attributed to the (R)-enantiomer, which is considered the eutomer.[3] The (S)-enantiomer, or distomer, is significantly less active.[3] This disparity is evident in both in vitro and in vivo studies across different Schistosoma species.

In Vitro Efficacy

In vitro assays consistently demonstrate the superior potency of (R)-PZQ compared to (S)-PZQ against adult Schistosoma worms and newly transformed schistosomula (NTS). The half-maximal inhibitory concentration (IC50) for (R)-PZQ is orders of magnitude lower than that for (S)-PZQ.[3] For instance, against adult S. mansoni, the IC50 of (R)-PZQ has been reported to be 0.02 µg/ml, while the IC50 for (S)-PZQ was 5.85 µg/ml.[1][4] Similarly, against S. haematobium, (R)-PZQ displayed an IC50 of 0.007 μg/ml, whereas (S)-PZQ was 501 times less active.[5][6]

In Vivo Efficacy

In vivo studies in murine models of schistosomiasis corroborate the in vitro findings, confirming the dominance of (R)-PZQ in reducing worm burdens.[3] A single oral dose of 400 mg/kg of (R)-PZQ in mice infected with S. mansoni resulted in a 100% worm burden reduction, whereas the same dose of (S)-PZQ only achieved a 19% reduction.[1][4] In hamsters infected with S. haematobium, (R)-PZQ was also significantly more potent, with a calculated ED50 of 24.7 mg/kg compared to 127.6 mg/kg for (S)-PZQ.[5][6]

Data Presentation: Quantitative Comparison of Praziquantel Enantiomers

The following tables summarize the quantitative data from key studies, highlighting the differential activity of the praziquantel enantiomers and the racemic mixture.

Table 1: In Vitro Activity of Praziquantel Enantiomers against Schistosoma mansoni

| Compound | Life Stage | Incubation Time (h) | IC50 (µg/mL) | Reference |

| (R)-PZQ | Adult | 72 | 0.02 | [1][4] |

| (S)-PZQ | Adult | 72 | 5.85 | [1][4] |

| Racemic PZQ | Adult | 72 | 0.04 | [2] |

| (R)-PZQ | NTS | 72 | 0.03 | [1][2] |

| (S)-PZQ | NTS | 72 | 40.0 | [1][2] |

Table 2: In Vivo Efficacy of Praziquantel Enantiomers against Schistosoma mansoni in Mice

| Compound | Single Oral Dose (mg/kg) | Worm Burden Reduction (%) | Reference |

| (R)-PZQ | 400 | 100 | [1][4] |

| (S)-PZQ | 400 | 19 | [1][4] |

| Racemic PZQ | 400 | 94.1 | [2] |

| (R)-PZQ | 200 | >98 | [2] |

| (S)-PZQ | 800 | 19.6 | [2] |

Table 3: In Vitro and In Vivo Activity of Praziquantel Enantiomers against Schistosoma haematobium

| Assay Type | Compound | Dose/Concentration | Metric | Value | Reference |

| In Vitro | (R)-PZQ | - | IC50 (µg/mL) at 4h | 0.007 | [5][6] |

| In Vitro | (S)-PZQ | - | IC50 (µg/mL) at 4h | 3.51 | [5][6] |

| In Vitro | Racemic PZQ | - | IC50 (µg/mL) at 4h | 0.03 | [5][6] |

| In Vivo | (R)-PZQ | 125 mg/kg | Worm Burden Reduction (%) | 98.5 | [5] |

| In Vivo | (S)-PZQ | 250 mg/kg | Worm Burden Reduction (%) | 83.0 | [5] |

| In Vivo | Racemic PZQ | 250 mg/kg | Worm Burden Reduction (%) | 99.3 | [5] |

Mechanism of Action: A Stereoselective Interaction

The mode of action of praziquantel involves the disruption of calcium homeostasis in the parasite.[7][8] This is primarily mediated through the interaction with voltage-gated calcium channels or, as more recent evidence suggests, a specific transient receptor potential (TRP) channel, named TRPMPZQ.[9][10]

(R)-PZQ is a potent activator of this schistosome TRP channel, leading to a massive influx of calcium ions.[9][10] This influx causes spastic muscle paralysis and damage to the worm's outer layer (tegument), ultimately leading to its death and clearance from the host.[7][11] In contrast, (S)-PZQ is a significantly weaker activator of TRPMPZQ, with an EC50 approximately 50-fold higher than that of the (R)-enantiomer.[9] This stereoselective activation of the TRP channel is the molecular basis for the observed differences in anthelmintic activity.

Caption: Proposed mechanism of action for Praziquantel enantiomers.

The Role of this compound: An Inactive Bystander?

The available data strongly indicate that this compound does not significantly contribute to the anthelmintic efficacy of the racemic mixture.[1][4] There is no evidence to suggest a synergistic interaction with the (R)-enantiomer. Instead, (S)-PZQ appears to be an isomeric ballast, metabolized and cleared by the host without exerting a substantial therapeutic effect.

Furthermore, some studies suggest that the adverse effects associated with praziquantel treatment, such as its bitter taste and potential cytotoxicity, may be more attributable to the (S)-enantiomer.[3][12][13] This has led to the proposal that an enantiomerically pure formulation of (R)-Praziquantel could offer a superior therapeutic window, potentially allowing for a reduction in dose and an improved side-effect profile.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the enantiomer-specific activity of praziquantel. Below are outlines of key experimental protocols.

In Vitro Susceptibility Assay for Adult Schistosoma**

This protocol details the procedure for assessing the in vitro activity of PZQ enantiomers against adult schistosomes.

Caption: Experimental workflow for in vitro susceptibility testing.

-

Worm Recovery: Adult S. mansoni or S. haematobium are recovered from experimentally infected mice or hamsters (7-8 weeks post-infection) by perfusion of the hepatic portal vein and mesenteric veins.[14]

-

Washing and Plating: The recovered worms are washed multiple times in pre-warmed RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. One worm pair (male and female) is then placed into each well of a 24-well plate containing 2 mL of the culture medium.[14]

-

Drug Application: Stock solutions of (R)-PZQ, (S)-PZQ, and racemic PZQ are prepared in a suitable solvent (e.g., DMSO) and added to the wells to achieve a range of final concentrations. A solvent control is included.

-

Incubation and Observation: The plates are incubated at 37°C in a 5% CO₂ atmosphere. Worm motility, viability, and tegumental changes are observed at various time points (e.g., 4, 24, 48, and 72 hours) using an inverted microscope.[1][5]

-

Data Analysis: The concentration of the drug that inhibits worm motility by 50% (IC50) is calculated using appropriate statistical software.

In Vivo Efficacy Assay in a Murine Model

This protocol describes the assessment of PZQ enantiomer efficacy in mice infected with S. mansoni.

Caption: Experimental workflow for in vivo efficacy testing.

-

Infection: Female BALB/c or Swiss mice (6-8 weeks old) are infected percutaneously with a defined number of S. mansoni cercariae (e.g., 100-150).[14][15]

-

Drug Administration: After 6-7 weeks, to allow the worms to mature, the mice are treated with a single oral dose of (R)-PZQ, (S)-PZQ, or racemic PZQ prepared in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol).[1][14] A control group receives only the vehicle.

-

Worm Burden Assessment: Two weeks post-treatment, the mice are euthanized. The hepatic portal and mesenteric veins are perfused with saline to recover the adult worms.[14]

-

Data Analysis: The number of worms in each treated group is counted and compared to the control group to calculate the percentage of worm burden reduction.

Conclusion

The role of this compound in the activity of the racemic mixture is that of a largely inactive distomer. The overwhelming body of evidence from in vitro and in vivo studies demonstrates that the anthelmintic effect of praziquantel is almost exclusively mediated by the (R)-enantiomer through its potent, stereoselective activation of the schistosome TRPMPZQ calcium channel. This compound contributes little to the therapeutic efficacy and may be a source of adverse effects. These findings strongly support the investigation and development of an enantiomerically pure (R)-Praziquantel formulation as a potentially more effective and better-tolerated treatment for schistosomiasis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Praziquantel - Wikipedia [en.wikipedia.org]

- 8. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature | Parasitology | Cambridge Core [cambridge.org]

- 9. biorxiv.org [biorxiv.org]

- 10. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The cytotoxicity study of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The cytotoxicity study of praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The Effect of Different Formulations of Praziquantel in Reducing Worms in the Prepatent Period of Schistosomiasis in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Praziquantel: An In-Depth Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] Administered as a racemic mixture of two enantiomers, (R)- and (S)-Praziquantel, its precise mechanism of action has been the subject of extensive research. This technical guide focuses on the preliminary in vitro studies of the (S)-enantiomer, providing a comprehensive overview of its biological activity, experimental evaluation, and the key signaling pathways involved. While the (R)-enantiomer is largely responsible for the anthelmintic effects, understanding the in vitro profile of (S)-PZQ is crucial for a complete picture of the drug's pharmacology and for the development of future enantiomerically pure formulations.

Core Mechanism of Action: Insights from In Vitro Models

In vitro studies have been instrumental in elucidating the molecular targets of Praziquantel. The primary mechanism involves the disruption of calcium homeostasis in the parasite.[2][3] Praziquantel induces a rapid influx of Ca2+ into the schistosome, leading to muscular contraction, paralysis, and damage to the worm's outer layer, the tegument.[3][4]

While (R)-PZQ is a potent activator of this response, (S)-PZQ exhibits significantly less activity.[5] Recent research has identified a specific transient receptor potential (TRP) channel, TRPMPZQ, in schistosomes as a key target of PZQ.[5] In vitro experiments using HEK293 cells expressing this channel demonstrated that (R)-PZQ is a much more potent activator than (S)-PZQ.[5] Another proposed target is the voltage-operated Ca2+ channel (VOCC) β subunit, which has been implicated in mediating PZQ's effects.[6][7]

The following diagram illustrates the proposed signaling pathway for Praziquantel, highlighting the differential activity of the (R) and (S) enantiomers.

Quantitative In Vitro Efficacy

The differential activity of (R)- and this compound has been quantified in various in vitro assays against different developmental stages of Schistosoma species. The following tables summarize the key findings from these studies.

Table 1: In Vitro Activity against Schistosoma mansoni Adult Worms

| Compound | Incubation Time | IC50 (µg/mL) | Reference |

| (R)-PZQ | 4 h | 0.04 | [1] |

| (S)-PZQ | 72 h | 5.85 | [1] |

| Racemic PZQ | 72 h | 0.02 (approx.) | [1] |

| (S)-PZQ | 72 h | >100 (inactive) | [1] |

Table 2: In Vitro Activity against Schistosoma mansoni Newly Transformed Schistosomula (NTS)

| Compound | IC50 (µg/mL) | Eudysmic Ratio | Reference |

| (R)-PZQ | 0.03 | 1,196 | [1] |

| (S)-PZQ | 40.0 | [1] |

Table 3: In Vitro Activity against Schistosoma haematobium Adult Worms

| Compound | Incubation Time | IC50 (µg/mL) | Reference |

| (R)-PZQ | 4 h | 0.007 | [8] |

| (S)-PZQ | 4 h | 3.51 | [8] |

| Racemic PZQ | 4 h | 0.03 | [8] |

| (R)-PZQ | 72 h | 0.01 | [8] |

| (S)-PZQ | 72 h | 3.40 | [8] |

| Racemic PZQ | 72 h | 0.03 | [8] |

Table 4: In Vitro Cytotoxicity of Praziquantel Enantiomers

| Cell Line | Compound | IC50 (µM) | Reference |

| L-02 (human normal liver) | (R)-PZQ | >160 | [9] |

| L-02 (human normal liver) | (S)-PZQ | 110.3 | [9] |

| HepG2 (human liver cancer) | (R)-PZQ | 118.7 | [9] |

| HepG2 (human liver cancer) | (S)-PZQ | 152.1 | [9] |

| prf-plc-5 (human liver cancer) | (R)-PZQ | 102.5 | [9] |

| prf-plc-5 (human liver cancer) | (S)-PZQ | 135.8 | [9] |

| SH-SY5Y (human neuroblastoma) | (R)-PZQ | >160 | [9] |

| SH-SY5Y (human neuroblastoma) | (S)-PZQ | 125.6 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the in vitro evaluation of this compound.

In Vitro Assay with Adult Schistosoma Worms

This protocol is designed to assess the direct effect of the compounds on the viability and motor activity of adult parasites.

In Vitro Assay with Newly Transformed Schistosomula (NTS)

This assay evaluates the compound's effect on the early developmental stage of the parasite.

Methodology:

-

NTS Preparation: S. mansoni cercariae are mechanically transformed into schistosomula.

-

Compound Exposure: NTS are incubated in culture medium with varying concentrations of (S)-PZQ, (R)-PZQ, and racemic PZQ.

-

Incubation: The cultures are maintained at 37°C in a 5% CO₂ environment.

-

Viability Assessment: After a set incubation period (e.g., 72 hours), the viability of the NTS is determined, often using a fluorescent dye that stains dead parasites.

-

Data Analysis: The percentage of dead NTS at each concentration is used to calculate the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential toxicity of the compounds against mammalian cell lines.

Methodology:

-

Cell Culture: Human cell lines (e.g., L-02, HepG2) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the PZQ enantiomers.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert MTT into formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

-

IC50 Calculation: The concentration that inhibits cell growth by 50% (IC50) is determined.[9]

Conclusion

The preliminary in vitro studies of this compound consistently demonstrate that it is significantly less active against Schistosoma parasites than its (R)-enantiomer. This is evident from the higher IC50 values observed in assays with both adult worms and newly transformed schistosomula.[1][8] The molecular basis for this difference appears to lie in its lower affinity for the TRPMPZQ ion channel.[5] Furthermore, in vitro cytotoxicity studies suggest that (S)-PZQ may contribute more to the side effects observed with the racemic mixture, as it shows higher cytotoxicity against some human cell lines compared to (R)-PZQ.[9]

This comprehensive in vitro characterization of this compound is vital for the ongoing efforts to develop improved schistosomiasis treatments, including the potential use of enantiomerically pure (R)-Praziquantel to reduce dosage and minimize adverse effects. Further research into the specific interactions of (S)-PZQ with host and parasite proteins will continue to refine our understanding of this important drug.

References

- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 3. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. A Novel Biological Activity of Praziquantel Requiring Voltage-Operated Ca2+ Channel β Subunits: Subversion of Flatworm Regenerative Polarity | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature | Parasitology | Cambridge Core [cambridge.org]

- 8. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cytotoxicity study of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Praziquantel: A Comprehensive Physicochemical Profile for Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a detailed overview of the core physicochemical properties of (S)-Praziquantel, the levorotatory enantiomer of the widely used anthelmintic drug, Praziquantel. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and a visualization of its proposed mechanism of action. While the racemic mixture of Praziquantel is the commercially available form, understanding the properties of the individual enantiomers is crucial for potential future development of enantiopure formulations with improved efficacy and reduced side effects. The (R)-enantiomer is known to be responsible for the anthelmintic activity, while the (S)-enantiomer is largely inactive against Schistosoma mansoni and contributes to the drug's side effects.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. For comparative purposes, data for the racemic (RS)-Praziquantel are also included where available.

| Property | This compound | (RS)-Praziquantel |

| Molecular Formula | C₁₉H₂₄N₂O₂ | C₁₉H₂₄N₂O₂ |

| Molecular Weight | 312.41 g/mol | 312.41 g/mol |

| Melting Point | ~110 °C | 136-138 °C[1] |

| logP (Octanol/Water) | Not explicitly found, but expected to be similar to the racemate. | 2.7[2][3] |

| pKa (Predicted) | Not explicitly found, but expected to be similar to the racemate. | -0.98 ± 0.20[4] |

Solubility Profile

The solubility of this compound is a critical parameter influencing its bioavailability. The enantiomers of Praziquantel have been reported to have approximately double the aqueous solubility of the racemic mixture, which is attributed to the lower melting point of the enantiomers.[4]

| Solvent | Solubility of (RS)-Praziquantel |

| Water | 0.40 mg/mL (at 25 °C)[2][3] |

| Ethanol | 97 mg/mL[2][3] |

| Chloroform | 567 mg/mL[2][3] |

| Dimethyl sulfoxide (DMSO) | Soluble[5] |

| Ether | Insoluble[5] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point of this compound.

-

Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.

-

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using indium as a standard.

-

Accurately weigh 3-5 mg of the this compound sample into an aluminum pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 150 °C).[6][7]

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram.[6][7]

-

Aqueous Solubility Determination by Shake-Flask Method

-

Objective: To determine the equilibrium solubility of this compound in water.

-

Materials: this compound, distilled water, temperature-controlled shaker, filtration apparatus (e.g., 0.45 µm filter), analytical balance, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) in a shaker bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).[8][9][10][11]

-

After the shaking period, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

-

Filter the sample immediately through a 0.45 µm filter to remove any undissolved solid.[8]

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.[8]

-

The determined concentration represents the aqueous solubility of the compound.

-

logP (Octanol/Water Partition Coefficient) Determination by HPLC

-

Objective: To determine the lipophilicity of this compound.

-

Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its hydrophobicity, which can be used to estimate the logP value by comparing it to a series of standards with known logP values.

-

Instrumentation: An HPLC system with a reversed-phase column (e.g., C18), a UV detector, and a suitable mobile phase.

-

Procedure:

-

Prepare a series of standard compounds with known logP values that bracket the expected logP of this compound.

-

Prepare a solution of this compound and each standard compound in the mobile phase.

-

Develop an isocratic HPLC method using a reversed-phase column and a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. A common mobile phase for Praziquantel analysis is a mixture of acetonitrile and water.[12][13]

-

Inject each standard solution and the this compound solution into the HPLC system and record the retention time (t_R).

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Create a calibration curve by plotting the log(k') of the standards against their known logP values.

-

Determine the logP of this compound by interpolating its log(k') value onto the calibration curve.

-

pKa Determination by Potentiometric Titration

-

Objective: To determine the acid dissociation constant (pKa) of this compound.

-

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is 50% ionized.

-

Instrumentation: A potentiometer with a pH electrode, a burette, and a magnetic stirrer.

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.[5]

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water with a co-solvent if necessary to ensure solubility). The concentration should be at least 10⁻⁴ M.[14]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. For a weakly basic compound like Praziquantel, titration with a strong acid would be appropriate.

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.[5]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to find the inflection point.[15]

-

Mechanism of Action

The precise molecular target of Praziquantel is still under investigation, but a significant body of evidence points to its interaction with the parasite's calcium (Ca²⁺) channels. The (R)-enantiomer is responsible for the anthelmintic effect, which is characterized by a rapid influx of Ca²⁺ into the parasite's cells. This leads to muscle contraction, paralysis, and damage to the tegument (the outer surface of the worm), ultimately exposing parasite antigens to the host's immune system.[16][17] While the (S)-enantiomer is largely inactive, it may contribute to the observed side effects.

Recent studies suggest that Praziquantel may act on a specific subunit of voltage-gated Ca²⁺ channels in schistosomes or a transient receptor potential (TRP) channel, leading to the observed physiological effects.

This guide provides a foundational understanding of the physicochemical properties of this compound. Further research into the specific properties of the enantiomers and a more detailed elucidation of the mechanism of action will be invaluable for the development of next-generation anthelmintic therapies.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tegumental changes in adult Schistosoma mansoni harboured in mice treated with praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. mdpi.com [mdpi.com]

- 7. ppj.org.ly [ppj.org.ly]

- 8. Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. medjpps.com [medjpps.com]

- 11. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]

- 12. latamjpharm.org [latamjpharm.org]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Praziquantel Affects the Regulatory Myosin Light Chain of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Schistosoma mansoni: structural damage and tegumental repair after in vivo treatment with praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the stereochemistry of Praziquantel

An In-depth Technical Guide to the Stereochemistry of Praziquantel

Introduction

Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma that affects millions worldwide.[1][2] Developed in the 1970s, PZQ is a pyrazinoisoquinoline derivative administered as a racemic mixture, containing equal parts of its (R)- and (S)-enantiomers.[1][3] It is a highly effective, low-toxicity, and affordable anthelmintic drug.[3]

The therapeutic activity of Praziquantel is almost exclusively attributed to the (R)-enantiomer, also known as levo-PZQ or (-)-PZQ.[2][4] The (S)-enantiomer is largely inactive against the parasite but is believed to contribute to the drug's adverse effects, such as a notably bitter taste, abdominal pain, and nausea.[4][5] This stereoselectivity in both action and side effects has driven significant research into the development of enantiopure (R)-PZQ as a potentially superior therapeutic agent, offering the possibility of reduced dosage and improved patient tolerance.[1][5]

This technical guide provides a comprehensive overview of the stereochemistry of Praziquantel, detailing the differential pharmacology and metabolism of its enantiomers, methods for their synthesis and separation, and key analytical techniques. It is intended for researchers, scientists, and professionals in the field of drug development.

Stereoselective Pharmacology and Mechanism of Action

The anthelmintic effect of Praziquantel is characterized by the rapid induction of spastic paralysis in the worms, followed by vacuolization and disintegration of their outer surface, known as the tegument.[6][7] This damage makes the parasite susceptible to attack and clearance by the host's immune system.[8] This biological activity is highly stereospecific.

The (R)-enantiomer is the primary effector molecule, responsible for the antischistosomal properties of the drug.[9] In contrast, the (S)-enantiomer and the drug's metabolites do not play a significant role in its therapeutic action.[9] The profound difference in potency is evident in both in vitro and in vivo studies. For instance, in vitro studies on S. mansoni have shown the 50% inhibitory concentration (IC50) of (R)-PZQ to be over 100 times lower than that of (S)-PZQ.[1] Similarly, in vivo experiments in mice demonstrated that a 400 mg/kg oral dose of (R)-PZQ resulted in 100% worm burden reduction, whereas the same dose of (S)-PZQ achieved only a 19% reduction.[1][9]

The molecular mechanism behind this stereoselectivity has recently been elucidated. (R)-PZQ acts as a potent activator of a specific transient receptor potential (TRP) channel in the parasite, named Sm.TRPM_PZQ.[6] Activation of this channel leads to a massive and sustained influx of calcium ions (Ca2+), triggering the observed muscular contraction and tegumental damage.[6][8] The channel exhibits high sensitivity and stereoselectivity for (R)-PZQ, with an EC50 in the nanomolar range, which aligns perfectly with the concentrations required for its anthelmintic effect.[6] The (S)-enantiomer is significantly less effective at activating this channel.[6]

Caption: Proposed stereoselective mechanism of Praziquantel action.

Quantitative Pharmacological Data

The stereospecific activity of Praziquantel and its primary metabolites against adult S. mansoni is summarized below.

| Compound | In Vitro IC50 (µg/mL, 72h)[1] | In Vivo Worm Burden Reduction (WBR)[1] |

| (R)-PZQ | 0.02 | 100% at 400 mg/kg |

| (S)-PZQ | 5.85 | 19% at 400 mg/kg |

| Racemic PZQ | 0.04 | 94.1% at 400 mg/kg |

| (R)-trans-4'-OH-PZQ | 4.08 | Not Reported |

| (R)-cis-4'-OH-PZQ | 2.42 | Not Reported |

| (S)-trans-4'-OH-PZQ | > 100 (inactive) | Not Reported |

| (S)-cis-4'-OH-PZQ | > 100 (inactive) | Not Reported |

Stereoselective Metabolism and Pharmacokinetics

Praziquantel undergoes extensive and rapid first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[8][10] This metabolism is also enantioselective, with significant differences observed in the metabolic pathways and elimination rates of (R)-PZQ and (S)-PZQ.

(R)-PZQ is metabolized at a much higher rate than (S)-PZQ.[1] This leads to systemic levels of (S)-PZQ often being higher than those of the active (R)-enantiomer following administration of the racemate.[10] The primary metabolic reactions are oxidation and glucuronidation.[10][11] In humans, the main metabolite of (R)-PZQ is trans-4'-hydroxypraziquantel, while (S)-PZQ is converted to other monohydroxylated products.[1]

Different CYP isoenzymes exhibit distinct catalytic activities towards the PZQ enantiomers. The metabolism of (R)-PZQ is primarily attributed to CYP1A2 and CYP2C19, whereas (S)-PZQ is mainly catalyzed by CYP2C19 and CYP3A4.[12] This differential affinity for metabolizing enzymes likely accounts for the observed enantioselective metabolic profile.[10][13]

Caption: Differential metabolic pathways of Praziquantel enantiomers.

Quantitative Pharmacokinetic Data

Kinetic parameters for the formation of key metabolites by human CYP enzymes highlight the metabolic differences.

| Enzyme | Substrate | Metabolite | K_m (µM)[10] |

| CYP3A4 | (S)-PZQ | Metabolite VII | 51.90 ± 13.85 |

| (R,S)-PZQ | Metabolite VII | Not specified | |

| (R)-PZQ | Metabolite VII | ~129.75 (2.5x S-PZQ) | |

| CYP2C9 | (S)-PZQ | Metabolite V | Not specified |

| (R,S)-PZQ | Metabolite V | ~2x S-PZQ Km | |